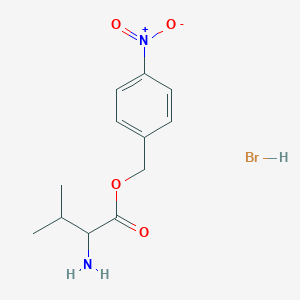

L-Valine 4-Nitrobenzyl Ester HBr

Description

Contextual Significance of Amino acid Esters in Modern Organic Synthesis

Amino acid esters are fundamental intermediates in the field of organic synthesis, with wide-ranging applications. nih.gov They serve as crucial building blocks in peptide synthesis, medicinal chemistry, and the development of new polymer materials. nih.gov Furthermore, their chiral nature makes them valuable as starting materials for the synthesis of other chiral molecules. nih.gov The transformation of amino acids into their corresponding esters is a common and vital reaction, with various methods developed to achieve this conversion efficiently. nih.govorganic-chemistry.org These methods often involve the use of reagents like protic acids, thionyl chloride, and ion-exchange resins. nih.gov The resulting amino acid esters can then be used in a multitude of synthetic pathways to create complex molecules with specific biological activities. acs.orgorganic-chemistry.org

The Role of the 4-Nitrobenzyl Moiety as a Carboxyl Protecting Group in Peptide Chemistry

In the intricate process of peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the reactive functional groups of amino acids. The 4-nitrobenzyl (pNB) group is a well-established protecting group for the carboxyl terminus of amino acids. nih.gov This group is particularly useful due to its stability under various reaction conditions, including the acidic conditions often used to remove other protecting groups. nih.gov

The pNB group can be introduced to protect the carboxylic acid of an amino acid, forming a 4-nitrobenzyl ester. This protection allows for selective reactions at the amino group of the amino acid. nih.gov The removal of the pNB group is typically achieved through reduction, converting the nitro group to an amino group, followed by cleavage. nih.gov This strategic use of the 4-nitrobenzyl protecting group is a key component in the successful solid-phase synthesis of peptides. nih.gov It has also been employed for the protection of other functional groups, such as the thiol group of cysteine and selenocysteine. nih.gov The ortho-nitrobenzyl group, a related photolabile protecting group, offers the advantage of being removable with light, providing a high degree of control in complex syntheses. thieme-connect.deacs.org

Overview of Academic Research Trajectories for L-Valine 4-Nitrobenzyl Ester Hydrobromide

L-Valine 4-nitrobenzyl ester hydrobromide is a versatile reagent utilized in several areas of scientific investigation. chemimpex.com Its primary application lies in peptide synthesis, where it serves as a building block for creating peptides with potential therapeutic applications. chemimpex.com Researchers also employ this compound in biochemical studies to investigate amino acid metabolism and related metabolic pathways. chemimpex.com

Furthermore, L-Valine 4-nitrobenzyl ester hydrobromide plays a role in pharmaceutical development, particularly in the design of targeted drug delivery systems. chemimpex.com The unique structure of the compound allows for specific modifications that can lead to the development of novel therapeutic agents. chemimpex.com Studies have also explored the formation of adducts between the N-terminal valine of hemoglobin and 4-hydroxybenzyl groups, which can be formed from precursors like 4-hydroxybenzaldehyde. nih.gov This research highlights the reactivity of the valine residue and its potential interactions with various molecules in biological systems.

The following tables provide a summary of key data related to L-Valine and its 4-nitrobenzyl ester derivative.

| Property | Value |

| IUPAC Name | (4-nitrophenyl)methyl (2S)-2-amino-3-methylbutanoate |

| Molecular Formula | C12H16N2O4 |

| Molecular Weight | 252.27 g/mol |

| InChIKey | USBVDPVTFGLYPZ-NSHDSACASA-N |

| Canonical SMILES | CC(C)C(C(=O)OCC1=CC=C(C=C1)N+[O-])N |

| Data sourced from PubChem CID 7016100 nih.gov |

| Compound Name | CAS Number | Alternate Names | Application |

| L-Valine | 72-18-4 | L-2-Aminoisovaleric acid; (S)-(+)-2-Amino-3-methylbutyric acid | Essential branched amino acid with potential arrhythmia attenuation. scbt.com |

| L-Valine 4-nitroanilide hydrochloride | H-ValpNA | Used in biochemical assays. nih.gov | |

| 4-Nitrobenzaldehyde | Used in aldol (B89426) reactions. whiterose.ac.uk | ||

| This table compiles information on related chemical compounds. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-nitrophenyl)methyl 2-amino-3-methylbutanoate;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4.BrH/c1-8(2)11(13)12(15)18-7-9-3-5-10(6-4-9)14(16)17;/h3-6,8,11H,7,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHPSGRHDCWSGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for L Valine 4 Nitrobenzyl Ester Hydrobromide

Preparation and Stability of the Hydrobromide Salt Form

L-Valine 4-nitrobenzyl ester is often isolated and stored as its hydrobromide (HBr) salt to enhance its stability and improve its handling characteristics chemimpex.com. The free amino group of the ester is basic and can be readily protonated by a strong acid like hydrobromic acid.

The preparation of the hydrobromide salt is typically achieved by treating a solution of the free L-valine 4-nitrobenzyl ester in an organic solvent, such as diethyl ether or ethyl acetate, with a solution of hydrogen bromide in a suitable solvent, often acetic acid or an anhydrous ether. The hydrobromide salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration researchgate.net.

Table 2: General Procedure for Hydrobromide Salt Formation

| Starting Material | Reagent | Solvent | Outcome |

|---|

The stability of the hydrobromide salt is generally good, particularly when stored in a cool, dry, and dark environment. The salt form protects the free amine from undergoing undesired side reactions, such as oxidation or reaction with atmospheric carbon dioxide. However, prolonged exposure to moisture and high temperatures should be avoided to prevent hydrolysis of the ester linkage. The 4-nitrobenzyl group is generally stable to the acidic conditions used for the formation of the hydrobromide salt stackexchange.com.

Considerations for Stereochemical Control in L-Valine 4-Nitrobenzyl Ester Hydrobromide Synthesis

Maintaining the stereochemical integrity of the chiral center at the α-carbon of L-valine is of paramount importance during the synthesis of its 4-nitrobenzyl ester. Racemization can occur under both acidic and basic conditions, particularly when the carboxyl group is activated nih.govacs.orgrsc.org.

During direct acid-catalyzed esterification, the risk of racemization is generally low, especially when using milder acidic catalysts like p-toluenesulfonic acid and avoiding prolonged reaction times at high temperatures google.com.

When using coupling agents like carbodiimides, the formation of a highly reactive O-acylisourea intermediate can lead to the formation of an oxazolone (B7731731), which is a key intermediate in the racemization pathway of N-acyl amino acids highfine.commdpi.com. The addition of nucleophilic additives like HOBt helps to suppress oxazolone formation by rapidly converting the O-acylisourea into a less reactive HOBt-ester, thereby minimizing racemization highfine.com.

Table 3: Strategies to Minimize Racemization

| Synthetic Approach | Strategy | Rationale |

|---|---|---|

| Direct Acid Catalysis | Use of milder acids (e.g., p-TsOH), controlled temperature and reaction time. | Reduces the likelihood of proton abstraction from the α-carbon. |

| Coupling Reagents (e.g., DCC, DIC) | Addition of racemization suppressants (e.g., HOBt, HOAt). | Intercepts the highly reactive intermediate, preventing oxazolone formation. |

Enzymatic methods, which operate under mild conditions and are highly stereospecific, offer an excellent alternative for the synthesis of chiral amino acid esters, virtually eliminating the risk of racemization libretexts.orgnih.gov.

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of L-Valine 4-nitrobenzyl ester hydrobromide aims to reduce the environmental impact of the process by minimizing waste, using less hazardous materials, and improving energy efficiency.

A key area of focus is the replacement of hazardous solvents. Traditional solvents like benzene (B151609) and chlorinated hydrocarbons are being substituted with greener alternatives. For instance, 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent, has been shown to be a suitable replacement for dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) in many organic reactions, including peptide synthesis nih.govd-nb.inforesearchgate.netnih.govresearchgate.net.

The use of ionic liquids as both catalysts and solvents in esterification reactions has also been explored. Ionic liquids are non-volatile and can often be recycled, offering a more environmentally friendly alternative to traditional volatile organic solvents researchgate.net.

Biocatalysis represents a highly sustainable approach to amino acid ester synthesis. Enzymes, such as lipases, can catalyze the esterification of amino acids with high selectivity and efficiency under mild, aqueous conditions, thereby avoiding the need for protecting groups and harsh reagents researchgate.netnih.govresearchgate.net.

Table 4: Green Chemistry Approaches in Amino Acid Ester Synthesis

| Principle | Approach | Benefit |

|---|---|---|

| Safer Solvents | Replacement of hazardous solvents (e.g., benzene, DCM) with greener alternatives (e.g., 2-MeTHF, ethyl acetate). | Reduced toxicity and environmental impact. |

| Atom Economy | Use of catalytic methods (e.g., solid acid catalysts, enzymes) over stoichiometric reagents. | Higher efficiency and less waste generation. |

| Use of Renewable Feedstocks | Utilization of bio-based solvents and biocatalysts. | Reduced reliance on petrochemical sources. |

By integrating these green chemistry principles, the synthesis of L-Valine 4-nitrobenzyl ester hydrobromide can be made more sustainable and environmentally responsible.

Advanced Protecting Group Chemistry and Selective Cleavage Strategies

The 4-Nitrobenzyl Ester as a Cleavable Carboxyl Protecting Group in Peptide Synthesis

In peptide synthesis, the protection of the C-terminal carboxyl group of an amino acid is essential to prevent its unwanted participation in coupling reactions. springernature.comnih.gov The 4-nitrobenzyl (p-nitrobenzyl, PNB) ester is a well-established protecting group for carboxylic acids. ketonepharma.comtandfonline.com L-Valine 4-nitrobenzyl ester is the derivative of the amino acid L-valine where the carboxylic acid is protected as a 4-nitrobenzyl ester. nih.gov The hydrobromide (HBr) salt form indicates that the amino group of the valine residue is protonated.

The 4-nitrobenzyl group offers several advantages. Its electron-withdrawing nitro group enhances the stability of the ester linkage to certain reagents, yet it can be cleaved under specific conditions that are often orthogonal to the removal of other common protecting groups used in peptide synthesis, such as the Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups. organic-chemistry.orgtandfonline.com This stability and selective cleavage make the 4-nitrobenzyl ester a valuable tool in complex synthetic strategies. ketonepharma.com The synthesis of such esters can be achieved by reacting the amino acid with 4-nitrobenzyl bromide. cnr.it

Table 1: Common Protecting Groups in Peptide Synthesis and their Cleavage Conditions

| Protecting Group | Functional Group Protected | Typical Cleavage Conditions |

| 4-Nitrobenzyl (PNB) Ester | Carboxylic Acid | Catalytic Hydrogenolysis, Reduction followed by elimination |

| Benzyl (B1604629) (Bzl) Ester | Carboxylic Acid | Catalytic Hydrogenolysis, Strong Acid |

| tert-Butyl (tBu) Ester | Carboxylic Acid | Strong Acid (e.g., TFA) |

| Boc | Amine | Strong Acid (e.g., TFA) |

| Fmoc | Amine | Base (e.g., Piperidine) |

| Cbz (Z) | Amine | Catalytic Hydrogenolysis, Strong Acid |

Mechanistic Investigations of Deprotection Pathways

The removal of the 4-nitrobenzyl protecting group can be accomplished through several distinct chemical pathways, each with its own mechanism and applications.

While the 4-nitrobenzyl ester is generally stable to moderately acidic conditions used to remove Boc groups, its cleavage can be effected by strong acids like hydrogen bromide (HBr), often in a solvent such as acetic acid or trifluoroacetic acid. researchgate.netresearchgate.net The mechanism of this acid-catalyzed cleavage, or acidolysis, typically proceeds via an SN1-type pathway. nih.gov Protonation of the ester oxygen by the strong acid makes the 4-nitrobenzyl group a better leaving group. Subsequent departure of the 4-nitrobenzyl cation is followed by its capture by a nucleophile present in the reaction mixture. The rate of this reaction can be influenced by the stability of the carbocation intermediate.

A more common and milder method for the deprotection of 4-nitrobenzyl esters is catalytic hydrogenolysis. commonorganicchemistry.comacsgcipr.org This reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source, like hydrogen gas (H₂). acsgcipr.org The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to yield the free carboxylic acid and 4-nitrotoluene. acsgcipr.org

A key advantage of this method is its orthogonality to many other protecting groups. For instance, acid-labile groups like Boc and t-butyl esters, and base-labile groups like Fmoc, are stable under the neutral conditions of catalytic hydrogenolysis. tandfonline.com This allows for the selective deprotection of the C-terminal 4-nitrobenzyl ester while other protected functionalities in a complex peptide remain intact.

A developing area in protecting group chemistry is the use of photolabile, or light-sensitive, protecting groups. nih.govacs.org The ortho-nitrobenzyl group, a constitutional isomer of the para-nitrobenzyl group, is a well-studied photoremovable protecting group. nih.govthieme-connect.de Irradiation with UV light can induce an intramolecular rearrangement, leading to the cleavage of the ester and release of the carboxylic acid. nih.govacs.org

The proposed mechanism for the photodeprotection of o-nitrobenzyl esters involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, forming an aci-nitro intermediate. nih.govacs.org This intermediate then rearranges to release the carboxylic acid and o-nitrosobenzaldehyde. acs.org While the para-nitrobenzyl group is generally less efficient for photolytic cleavage than the ortho isomer, research into sensitizers and modified nitrobenzyl systems is ongoing to expand the utility of photodeprotection. nih.gov The primary advantage of photolytic deprotection is the ability to remove the protecting group with high spatial and temporal control using light, avoiding the use of chemical reagents that could interact with other parts of the molecule. nih.govacs.org

Chemoselectivity and Orthogonality in Protecting Group Removal Protocols

The successful synthesis of complex peptides hinges on the principles of chemoselectivity and orthogonality. oup.comeurpepsoc.com Chemoselectivity refers to the ability to react with one functional group in the presence of other, similar functional groups. Orthogonality, in the context of protecting groups, means that different protecting groups can be removed in any order under specific and non-interfering reaction conditions. nih.govresearchgate.net

The 4-nitrobenzyl ester is a valuable component of orthogonal protection schemes. nih.gov For example, in a peptide where the N-terminus is protected with an acid-labile Boc group, side chains are protected with other acid-labile groups (e.g., t-butyl), and the C-terminus is protected with a 4-nitrobenzyl ester, the following selective deprotections are possible:

N-terminal deprotection: Treatment with trifluoroacetic acid (TFA) will remove the Boc group, leaving the 4-nitrobenzyl ester and other side-chain protecting groups intact.

C-terminal deprotection: Catalytic hydrogenolysis will cleave the 4-nitrobenzyl ester without affecting the Boc or t-butyl groups.

This orthogonality allows for the stepwise and controlled elongation of the peptide chain and the introduction of modifications at specific sites. eurpepsoc.com

Table 2: Example of an Orthogonal Protecting Group Strategy

| Position in Peptide | Protecting Group | Cleavage Reagent | Orthogonal To |

| N-terminus | Fmoc | Piperidine (Base) | Boc, tBu, PNB |

| Side Chain (e.g., Lys) | Boc | TFA (Acid) | Fmoc, PNB |

| C-terminus | 4-Nitrobenzyl (PNB) Ester | H₂/Pd-C (Hydrogenolysis) | Fmoc, Boc, tBu |

Challenges in Preventing Side Reactions During Deprotection

While deprotection methods are designed to be specific, side reactions can occur, leading to lower yields and the formation of impurities. During the acidolytic cleavage of 4-nitrobenzyl esters with HBr, the harsh conditions can sometimes lead to the cleavage of other acid-sensitive groups or modifications of certain amino acid side chains. For instance, the O-benzyl group in tyrosine can migrate to the aromatic ring of the tyrosine side chain under strong acid conditions. researchgate.net

In catalytic hydrogenolysis, the catalyst can sometimes be poisoned by sulfur-containing amino acids like methionine or cysteine, reducing the efficiency of the reaction. nih.gov Furthermore, incomplete reduction can lead to a mixture of starting material and product.

During the photolytic deprotection of nitrobenzyl esters, the byproduct, a nitrosoaldehyde, can be reactive and may absorb light at the same wavelength used for cleavage, which can interfere with the reaction. thieme-connect.deacs.org Additionally, some photolytic reactions can generate radical species that may cause undesired side reactions. thieme-connect.de Careful optimization of reaction conditions, including the choice of solvent, temperature, and scavengers, is often necessary to minimize these challenges and ensure the clean and efficient removal of the protecting group.

Strategic Applications in Peptide Synthesis and Bioconjugation

L-Valine 4-Nitrobenzyl Ester Hydrobromide as a Key Synthon in Peptide Elongation

The primary utility of L-Valine 4-nitrobenzyl ester hydrobromide in peptide synthesis lies in its function as a protected form of the amino acid L-valine. The hydrobromide salt form enhances its stability and handling characteristics. The 4-nitrobenzyl ester protects the C-terminal carboxylic acid of the valine residue, allowing its free α-amino group to participate as a nucleophile in the formation of a new peptide bond.

Role in Solid-Phase Peptide Synthesis (SPPS) Protocols

In Solid-Phase Peptide Synthesis (SPPS), peptide chains are assembled sequentially while one end is anchored to an insoluble polymer support. While the 4-nitrobenzyl group is more commonly known for side-chain protection in Fmoc-based SPPS, L-valine 4-nitrobenzyl ester can be utilized in specific SPPS strategies. creative-peptides.com For instance, in fragment condensation approaches on solid support, a pre-synthesized peptide fragment with a C-terminal 4-nitrobenzyl ester can be coupled to a resin-bound amino acid or peptide.

The 4-nitrobenzyl ester is stable to the mildly basic conditions (e.g., piperidine) used for the removal of the temporary N-terminal Fmoc protecting group, a cornerstone of many SPPS strategies. thieme-connect.com This orthogonality is crucial for the integrity of the growing peptide chain. The final cleavage of the pNB ester from the synthesized peptide, however, requires specific reductive conditions, such as using tin(II) chloride (SnCl2) in the presence of an acid, which differs from the standard trifluoroacetic acid (TFA) cleavage cocktail used for many common resins and side-chain protecting groups. creative-peptides.com

A related application involves the synthesis of peptide-4-nitroanilides on a solid support, which are valuable chromogenic substrates for protease assays. nih.govnih.gov In these syntheses, building blocks like Fmoc-protected amino acid-4-nitroanilides are anchored to the resin via a side-chain linker. nih.gov This highlights the utility of the nitroaromatic moiety in creating specialized peptide derivatives through solid-phase techniques.

Integration into Solution-Phase Peptide Synthesis Methods

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, remains a critical technique, especially for large-scale production and the synthesis of complex peptides. In this classical approach, L-valine 4-nitrobenzyl ester hydrobromide serves as the amino component (the nucleophile) in a coupling reaction. After neutralization of the hydrobromide salt to free the α-amino group, it reacts with the activated carboxyl group of an N-protected amino acid to form a dipeptide.

The 4-nitrobenzyl ester provides several advantages in this context:

Crystallinity: The pNB group often imparts good crystallinity to the protected peptide intermediates, which significantly facilitates their purification by recrystallization at each step of the synthesis. publish.csiro.au

Stability: The ester is robust and stable under various coupling conditions, preventing unwanted side reactions at the C-terminus. google.com

Orthogonality: It is compatible with common N-terminal protecting groups like the benzyloxycarbonyl (Z) group, which can be removed by hydrogenolysis without affecting the pNB ester. Conversely, the pNB group can be removed selectively under reductive conditions without cleaving the Z group.

This step-by-step elongation in solution, followed by deprotection and purification, allows for the controlled synthesis of peptides. youtube.com

Mechanistic Aspects of Peptide Coupling Reactions Incorporating the Ester

The formation of a peptide bond requires the activation of a carboxyl group to make it susceptible to nucleophilic attack by an amino group. L-Valine 4-nitrobenzyl ester hydrobromide provides the amino group, and several classic activation methods are compatible with its use.

Carbodiimide-Mediated Couplings (e.g., DCC)

Dicyclohexylcarbodiimide (DCC) is a widely used coupling reagent that facilitates peptide bond formation by activating the carboxyl group of an N-protected amino acid. creative-peptides.comucalgary.ca The mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate. creative-peptides.comthieme-connect.de

The general steps are as follows:

The carboxyl group of the N-protected amino acid (e.g., Z-Leucine) attacks the central carbon atom of DCC.

This forms the O-acylisourea intermediate, which is a potent acylating agent.

The free α-amino group of L-valine 4-nitrobenzyl ester (after neutralization) then attacks the carbonyl carbon of the activated intermediate.

A new peptide bond is formed, yielding the protected dipeptide (e.g., Z-Leu-Val-pNB), and DCC is converted into the insoluble byproduct, dicyclohexylurea (DCU). thieme-connect.depeptide.com

A significant challenge with carbodiimide (B86325) coupling is the risk of racemization of the activated amino acid residue. This can be largely suppressed by the addition of nucleophilic additives like 1-hydroxybenzotriazole (B26582) (HOBt), which convert the O-acylisourea into a less reactive but more selective HOBt-active ester intermediate, minimizing racemization. peptide.combachem.com

| Reagent/Component | Role in DCC-Mediated Coupling |

| N-Protected Amino Acid | Provides the activated carboxyl group. |

| DCC | Coupling reagent; forms the O-acylisourea intermediate. |

| L-Valine 4-Nitrobenzyl Ester HBr | Provides the nucleophilic amino group (amino component). |

| HOBt (Additive) | Racemization suppressant. |

| Dicyclohexylurea (DCU) | Insoluble byproduct of the reaction. |

Activated Ester Methodologies (e.g., p-nitrophenyl esters)

The activated ester method is a cornerstone of peptide synthesis, valued for its reliability and the low incidence of racemization. In this approach, the carboxyl group of the N-protected amino acid is pre-activated by converting it into an ester with a strongly electron-withdrawing alcohol, such as p-nitrophenol (PNP). thieme-connect.compublish.csiro.au

The resulting p-nitrophenyl (PNP) ester is an effective acylating agent. The electron-withdrawing nitro group makes the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The coupling reaction is straightforward: the activated PNP ester of the N-protected amino acid is simply mixed with the amino component, L-valine 4-nitrobenzyl ester, in a suitable solvent. acs.org The p-nitrophenolate anion is a good leaving group, facilitating the aminolysis reaction to form the peptide bond. This method avoids the use of a separate coupling reagent during the peptide bond formation step itself. thieme-connect.com The stability and crystallinity of PNP esters make them convenient to store and handle. nih.gov

| Coupling Method | Activating Group | Key Features |

| Carbodiimide | O-Acylisourea | In situ activation, potent, risk of racemization. |

| Activated Ester | p-Nitrophenyl (PNP) | Pre-activated, stable, low racemization, clean reaction. |

Mixed Anhydride (B1165640) Coupling Procedures

The mixed anhydride method involves the activation of an N-protected amino acid by reacting it with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base (e.g., N-methylmorpholine). google.comhighfine.com This creates a mixed anhydride, which is highly reactive.

The key steps are:

The N-protected amino acid is converted to its carboxylate salt by the base.

The carboxylate attacks the alkyl chloroformate, displacing the chloride ion to form the mixed carbonic-carboxylic anhydride.

This activated anhydride is then immediately treated with the amino component, L-valine 4-nitrobenzyl ester. The amino group preferentially attacks the more electrophilic carbonyl carbon derived from the amino acid (rather than the carbonic acid portion), forming the desired peptide bond. publish.csiro.au

This method is rapid and efficient, but the mixed anhydride intermediate is thermally unstable and must be prepared at low temperatures (e.g., -15 °C) and used without isolation to prevent disproportionation and other side reactions. google.com

Strategies for Minimizing Racemization During Peptide Bond Formation

A significant challenge in peptide synthesis is the preservation of stereochemical integrity at the α-carbon of the activated amino acid. Racemization, or epimerization, can occur during peptide bond formation, leading to diastereomeric impurities that are often difficult to separate from the target peptide. mdpi.com The primary mechanisms responsible for this loss of stereochemical purity are direct enolization (Hα abstraction by a base) and, more commonly, the formation of a 5(4H)-oxazolone intermediate. mdpi.com When using this compound, the valine residue is the C-terminal amino acid of a growing peptide chain, and its carboxyl group must be activated for coupling with the next amino acid. This activation step makes it susceptible to racemization.

Several strategies are employed to suppress racemization during the coupling of peptide fragments where an amino acid ester, such as L-Valine 4-Nitrobenzyl Ester, constitutes the C-terminus of the N-terminal fragment.

Coupling Reagent Additives: The choice of coupling reagent and the use of specific additives are paramount. Carbodiimide-based reagents are frequently used for activation, but their use alone can lead to significant racemization. The introduction of nucleophilic additives that can form activated esters less prone to oxazolone (B7731731) formation is a standard practice. Additives such as 1-hydroxybenzotriazole (HOBt) and its more acidic and effective derivative, 6-Chloro-HOBt, are known to suppress racemization. peptide.com Ethyl cyanohydroxyiminoacetate (Oxyma) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are also highly effective additives for this purpose. mdpi.com More recently, copper(II) chloride has been utilized as an additive in both solution and solid-phase synthesis to minimize racemization. peptide.com

Solvent and Base Selection: The reaction environment plays a crucial role. The choice of solvent and the tertiary amine base used for neutralization and catalysis can significantly influence the rate of racemization. researchgate.net Less racemization is generally observed in solvents like tetrahydrofuran (B95107) (THF) compared to halogenated solvents. researchgate.net The basicity of the amine is also a critical factor; sterically hindered, weaker bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) are preferred over stronger, less hindered bases such as triethylamine (B128534) (TEA), which can promote both oxazolone formation and direct enolization. researchgate.net

Controlled Activation and Temperature: Minimizing the lifetime of the highly reactive, activated intermediate is key. This can be achieved by ensuring rapid and efficient coupling following the activation step. Lowering the reaction temperature is a common tactic to reduce the rate of racemization, as the activation energy for racemization is often comparable to that of the coupling reaction.

The table below summarizes common strategies to mitigate the risk of epimerization during peptide coupling reactions.

| Strategy | Method/Reagent | Rationale |

| Additive Inclusion | HOBt, HOAt, Oxyma | Forms active esters that are more resistant to oxazolone formation than the intermediates formed by coupling agents alone. mdpi.compeptide.com |

| Coupling Reagent | Carbodiimides (e.g., DCC, DIC) with additives; Phosphonium/Uronium salts (e.g., HBTU, HATU) | The structure of the activating agent influences the propensity for side reactions, including racemization. |

| Solvent Choice | Tetrahydrofuran (THF), Dichloromethane (DCM) | The polarity and coordinating ability of the solvent can stabilize or destabilize the racemization-prone intermediates. researchgate.net |

| Base Selection | N-Methylmorpholine (NMM), Diisopropylethylamine (DIPEA) | Sterically hindered and moderately basic amines minimize proton abstraction from the α-carbon. researchgate.net |

| Temperature Control | Reactions often run at 0 °C or below | Reduces the rate of both the desired coupling and the undesired racemization side reaction. |

C-Terminal Functionalization and Peptide Ligation Strategies

The 4-nitrobenzyl ester in this compound is a form of C-terminal functionalization that serves primarily as a protecting group. This ester is stable to a range of conditions used in peptide synthesis, including the acidic conditions often used for the removal of N-terminal Boc protecting groups and the basic conditions for Fmoc group removal. The pNB group can be cleaved via catalytic hydrogenolysis (e.g., H₂/Pd) or reduction, which converts the nitro group to an amino group, destabilizing the benzyl (B1604629) ester and facilitating cleavage. shivajicollege.ac.in This orthogonality makes it a useful component in complex synthetic routes.

Beyond simple protection, C-terminal functionalization is the gateway to powerful peptide ligation strategies, which allow for the assembly of large peptides and proteins from smaller, unprotected fragments. The most prominent of these is Native Chemical Ligation (NCL). nih.gov Classical NCL requires a peptide fragment with an N-terminal cysteine and another with a C-terminal thioester. nih.gov

While L-Valine 4-Nitrobenzyl Ester is not a thioester, it is a key precursor for fragments intended for use in such ligation schemes. A synthetic fragment protected at its C-terminus with a 4-nitrobenzyl ester can be elaborated, deprotected at the N-terminus, and coupled with other amino acids. Once the fragment is complete, the pNB ester can be cleaved to reveal the free C-terminal carboxylic acid. This acid can then be converted into the required thioester for NCL or activated for other fragment condensation strategies.

Alternative ligation methods have also been developed to broaden the scope of chemical protein synthesis beyond N-terminal cysteine residues. For instance, strategies involving photolabile auxiliaries based on the related o-nitrobenzyl scaffold have been developed. nih.gov In these methods, the auxiliary facilitates ligation and is later removed by photolysis under mild conditions to yield a native amide bond. nih.gov The 4-nitrobenzyl group, while not photolabile in the same way, is part of the broader family of nitroaromatic compounds used to modulate reactivity and provide cleavable handles in peptide chemistry. nih.gov

Contributions to Convergent and Fragment-Based Peptide Synthesis Methodologies

Convergent synthesis represents a more efficient alternative to linear synthesis for producing large peptides and small proteins. In a convergent approach, the target protein is broken down into several smaller peptide fragments, which are synthesized in parallel and then joined together in a series of ligation steps. nih.gov This strategy offers significant advantages, including easier purification of intermediates and the ability to produce larger final targets.

The use of building blocks like this compound is fundamental to the success of fragment-based convergent synthesis. It allows for the preparation of a well-defined, C-terminally protected valine residue that can be incorporated as the final amino acid in a peptide fragment. The stability of the 4-nitrobenzyl ester ensures the integrity of the fragment's C-terminus throughout its own synthesis and purification.

Fragment Design: A large target protein is conceptually divided into smaller fragments of a synthetically accessible size (e.g., 30-50 residues).

Fragment Synthesis: Each fragment is synthesized, often using solid-phase peptide synthesis (SPPS). A building block such as this compound might be used for the C-terminal residue of one of these fragments in a solution-phase synthesis or attached to a resin for SPPS.

Fragment Purification: The protected fragments are synthesized and purified. The C-terminal pNB ester remains intact during this process.

Fragment Ligation: The protecting groups are selectively removed, and the fragments are joined together. For example, the C-terminal pNB ester of one fragment is cleaved, the resulting carboxylic acid is activated (often by conversion to a thioester), and it is ligated to another fragment possessing a free N-terminus (e.g., an N-terminal cysteine for NCL). nih.govnih.gov

Recent advancements, such as Convergent Hybrid Phase Native Chemical Ligation (CHP-NCL), further underscore the power of this modular approach, enabling the assembly of ~100-residue protein segments from smaller synthetic peptides. nih.gov The reliability and well-understood chemistry of protecting groups like the 4-nitrobenzyl ester are critical for the successful execution of these sophisticated, multi-step synthetic campaigns.

Chemical Reactivity and Mechanistic Pathways of L Valine 4 Nitrobenzyl Ester Hydrobromide

Reactivity Profiles of the Alpha-Amino and Ester Carbonyl Moieties

The reactivity of L-Valine 4-nitrobenzyl ester hydrobromide is primarily centered around its two key functional groups: the alpha-amino group and the ester carbonyl group. The presence of the hydrobromide salt has a profound influence on the reactivity of the alpha-amino group. In this salt form, the amino group is protonated, existing as an ammonium (B1175870) (-NH3+) group. This protonation significantly diminishes its nucleophilicity, rendering it unreactive towards electrophiles under neutral or acidic conditions. For the amino group to participate in nucleophilic reactions, such as peptide bond formation, deprotonation is a prerequisite, which is typically achieved by the addition of a non-nucleophilic base.

Conversely, the ester carbonyl group is an electrophilic center, susceptible to attack by nucleophiles. The reactivity of this carbonyl group is significantly enhanced by the electronic effects of the attached 4-nitrobenzyl group. This heightened electrophilicity makes the ester a prime candidate for nucleophilic acyl substitution reactions. A common and crucial application of this reactivity is in peptide synthesis, where the activated carboxyl group reacts with the amino group of another amino acid to form a peptide bond. jpt.com The general mechanism for this reaction involves the nucleophilic attack of a deprotonated amino group on the ester carbonyl, leading to a tetrahedral intermediate, which then collapses to form the amide (peptide) bond and release the 4-nitrobenzyl alcohol leaving group.

Influence of the 4-Nitrobenzyl Aromatic Ring on Electronic Properties and Reactivity

The 4-nitrobenzyl group plays a critical role in modulating the reactivity of the ester moiety through its potent electron-withdrawing properties. The nitro group (-NO2) is a strong deactivating group, exerting its influence through both inductive and resonance effects. This electron withdrawal polarizes the ester carbonyl bond, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack.

The electron-withdrawing nature of the 4-nitrobenzyl group also stabilizes the resulting 4-nitrobenzyloxide anion, making it an excellent leaving group. The stability of the leaving group is a crucial factor in the kinetics of nucleophilic acyl substitution reactions. A more stable leaving group leads to a lower activation energy for the reaction, thereby accelerating the rate of substitution. This enhanced reactivity is a key reason for the use of 4-nitrobenzyl esters in chemical synthesis. chemimpex.com

Intermolecular and Intramolecular Interactions Governing Reaction Outcomes

The reaction outcomes of L-Valine 4-nitrobenzyl ester hydrobromide are governed by a complex interplay of intermolecular and intramolecular interactions. In the solid state and in solution, the protonated alpha-amino group can participate in hydrogen bonding with the bromide counter-ion and with solvent molecules. These hydrogen bonds can influence the solubility and stability of the compound. chemimpex.com

During a chemical reaction, such as peptide coupling, intermolecular hydrogen bonding between the reactants and with the solvent plays a critical role. For instance, the solvent can stabilize charged intermediates and transition states, thereby influencing the reaction rate.

Intramolecular interactions can also play a significant role. Although less prominent in the hydrobromide salt due to the protonated amino group, in the deprotonated form, intramolecular hydrogen bonding could potentially occur between the alpha-amino group and the ester carbonyl oxygen. However, the formation of a five-membered ring through such an interaction is generally less favorable. More significant are the steric interactions involving the bulky isopropyl side chain of the valine residue. This steric hindrance can influence the approach of nucleophiles to the ester carbonyl, potentially affecting the rate and stereoselectivity of reactions.

Kinetic and Thermodynamic Considerations in Chemical Transformations

From a kinetic standpoint, the rate of reaction is dependent on several factors, including the concentration of reactants, the temperature, the solvent, and the presence of catalysts. The activation energy for the nucleophilic attack on the ester carbonyl is a key determinant of the reaction rate. As previously discussed, the electron-withdrawing 4-nitrobenzyl group lowers this activation energy, thus increasing the reaction rate. chemimpex.com

Kinetic studies of the hydrolysis of related amino acid esters have shown that the reaction rates are pH-dependent, reflecting the need for a deprotonated nucleophile (e.g., hydroxide (B78521) ion or a free amino group) to initiate the reaction. epa.govnih.gov While specific kinetic data for L-Valine 4-nitrobenzyl ester HBr is not extensively documented in publicly available literature, the principles derived from studies of similar compounds provide a solid framework for understanding its reactivity.

Analytical and Spectroscopic Methodologies for Research Characterization

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are fundamental in separating L-Valine 4-Nitrobenzyl Ester HBr from reaction mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most widely utilized techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography is a powerful tool for the analysis of this compound, offering high resolution and sensitivity for both qualitative and quantitative assessment. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of amino acid derivatives. While specific experimental conditions for this compound are not extensively published, methods for similar compounds provide a strong indication of suitable parameters. For instance, the analysis of related amino acid esters often utilizes a C18 column.

A typical HPLC method for a comparable compound, H-Asn-p-nitrobenzyl ester HBr, uses a reverse-phase C18 column (5 µm, 4.6 × 250 mm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in an acetonitrile (B52724)/water mixture (30:70), achieving a retention time of 12.3 minutes. UV detection is commonly performed at 254 nm to monitor the aromatic nitrobenzyl group. This suggests that a gradient or isocratic elution with a mobile phase consisting of acetonitrile and water, likely with an acid additive like TFA to improve peak shape, would be effective for this compound. The development of a robust HPLC method is crucial for determining the purity of the final product and for monitoring the progress of its synthesis.

Table 1: Illustrative HPLC Parameters for Amino Acid Ester Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) |

| Detection | UV at 254 nm or 280 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is an indispensable technique for rapidly monitoring the progress of chemical reactions, such as the synthesis of this compound. It allows for a quick assessment of the consumption of starting materials and the formation of the desired product. For amino acid derivatives, silica (B1680970) gel is a common stationary phase.

The choice of mobile phase is critical for achieving good separation. A mixture of a moderately polar solvent and a nonpolar solvent is typically used. For instance, a mobile phase of methanol-water in varying ratios (e.g., 1:1, 1:3, 1:5 v/v) has been used for the separation of various amino acids on RP-18 stationary phases. nih.gov For the ester derivative, a solvent system like ethyl acetate/hexane (B92381) or dichloromethane/methanol (B129727) would likely provide effective separation on a silica gel plate. Visualization of the spots on the TLC plate can be achieved under UV light, due to the UV-active 4-nitrobenzyl group, or by using chemical staining reagents such as ninhydrin, which reacts with the primary amine of the valine moiety to produce a colored spot.

Table 2: General TLC Parameters for L-Valine Ester Analysis

| Parameter | Typical Conditions |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate/Hexane or Dichloromethane/Methanol mixtures |

| Visualization | UV light (254 nm), Ninhydrin stain |

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are paramount for the unambiguous structural confirmation of this compound. High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecule's structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of all atoms in this compound.

In the ¹H NMR spectrum, characteristic signals are expected for the protons of the valine and the 4-nitrobenzyl ester moieties. The protons of the isopropyl group of valine would appear as doublets in the upfield region. The α-proton of the valine residue would be a multiplet, coupled to the adjacent protons. The benzylic protons of the 4-nitrobenzyl group would appear as a singlet or an AB quartet, and the aromatic protons would exhibit a characteristic AA'BB' splitting pattern in the downfield region.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the ester, the carbons of the aromatic ring, the benzylic carbon, and the carbons of the valine residue. For comparison, the parent L-valine shows characteristic ¹H NMR signals for its protons. hmdb.ca

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Isopropyl CH₃ | ~0.9 - 1.2 | Doublet |

| Isopropyl CH | ~2.0 - 2.4 | Multiplet |

| α-CH | ~4.0 - 4.3 | Multiplet |

| Benzylic CH₂ | ~5.2 - 5.4 | Singlet/ABq |

| Aromatic CH (ortho to NO₂) | ~8.1 - 8.3 | Doublet |

| Aromatic CH (meta to NO₂) | ~7.5 - 7.7 | Doublet |

| NH₃⁺ | Broad singlet |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key expected vibrational frequencies include the stretching of the N-H bonds of the protonated amine (as the HBr salt), the C-H bonds of the alkyl and aromatic groups, the strong absorption of the ester carbonyl (C=O) group, and the characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. The spectrum of the parent L-valine shows characteristic peaks for its functional groups which can be compared to the ester derivative. researchgate.net

Table 4: Expected FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium Salt) | 3100 - 2800 | Broad, Strong |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Medium |

| C=O Stretch (Ester) | ~1740 | Strong |

| N-O Stretch (Asymmetric) | ~1520 | Strong |

| N-O Stretch (Symmetric) | ~1345 | Strong |

| C-O Stretch (Ester) | ~1250 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, the molecular formula is C₁₂H₁₇BrN₂O₄ with a molecular weight of 333.19 g/mol .

In the mass spectrum, the molecular ion peak ([M+H]⁺ for the free base) would be expected at m/z 253.12. The presence of the bromine atom from the HBr salt would be observable in certain ionization techniques. The fragmentation pattern would likely involve the loss of the 4-nitrobenzyl group, the cleavage of the ester bond, and fragmentation of the valine side chain, providing further structural evidence.

Table 5: Key Ions in the Mass Spectrum of L-Valine 4-Nitrobenzyl Ester

| Ion | Description | Predicted m/z |

| [M+H]⁺ | Molecular ion of the free base | 253.12 |

| [M - C₇H₆NO₂]⁺ | Loss of the p-nitrobenzyl radical | 118.09 |

| [C₇H₆NO₂]⁺ | p-Nitrobenzyl cation | 136.04 |

| [C₅H₁₀NO₂]⁺ | Valine moiety | 116.07 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

UV-Vis spectroscopy is a valuable tool for the qualitative and quantitative analysis of compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. In the case of this compound, the primary chromophore is the p-nitrobenzyl group. This aromatic nitro group is a strong chromophore due to the presence of conjugated π-systems and the nitro group's electron-withdrawing nature.

The UV-Vis spectrum of this compound in a suitable solvent, such as methanol or acetonitrile, is expected to exhibit a characteristic absorption maximum (λmax) in the UV region. This absorption is primarily attributed to the π → π* electronic transitions within the benzene (B151609) ring and the nitro group. The presence of the ester and amino acid moieties has a minor auxochromic effect, slightly shifting the λmax compared to unsubstituted p-nitrotoluene.

The intensity of the absorption, governed by the Beer-Lambert law, is proportional to the concentration of the compound in the solution. This relationship allows for the quantitative determination of the compound's concentration. A typical UV-Vis analysis would involve dissolving a precisely weighed sample in a spectroscopic-grade solvent and measuring its absorbance across a range of wavelengths, typically from 200 to 400 nm.

Table 1: Representative UV-Vis Spectroscopic Data for this compound

| Parameter | Value |

| Solvent | Methanol |

| λmax | ~265 - 275 nm |

| Molar Absorptivity (ε) | ~8,000 - 12,000 L·mol-1·cm-1 |

Note: The data in this table is representative and based on the characteristic absorption of the p-nitrobenzyl chromophore. Actual values may vary depending on the specific experimental conditions and instrument calibration.

Methods for Chiral Purity and Enantiomeric Excess Determination

As L-Valine is a chiral amino acid, ensuring the enantiomeric purity of its derivatives is critical, particularly in pharmaceutical applications where the different enantiomers can have vastly different biological activities. The enantiomeric excess (ee) is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric purity of this compound.

The principle of chiral HPLC lies in the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and, thus, their separation. The esterification of L-Valine with a p-nitrobenzyl group is advantageous for this analysis as the strong chromophore allows for sensitive UV detection.

A typical method would involve dissolving the sample in a suitable mobile phase and injecting it into an HPLC system equipped with a chiral column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of amino acid derivatives. The mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar alcohol like isopropanol, is optimized to achieve baseline separation of the L- and D-enantiomers.

The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100

Where AreaL and AreaD are the integrated peak areas of the L- and D-enantiomers, respectively. Method validation for accuracy and linearity is crucial for quantitative analysis. rsc.org Accuracy can be assessed by analyzing samples with known amounts of the D-enantiomer spiked into the this compound. rsc.org Linearity is established by demonstrating a proportional relationship between the peak area and the concentration of the D-enantiomer over a specific range. rsc.org

Table 2: Illustrative HPLC Method and Validation Data for Chiral Purity Determination

| Parameter | Description |

| Instrument | High-Performance Liquid Chromatography (HPLC) with UV Detector |

| Column | Chiral Stationary Phase (e.g., cellulose or amylose-based) |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~270 nm |

| Retention Time (L-enantiomer) | ~ 10 min |

| Retention Time (D-enantiomer) | ~ 12 min |

| Accuracy (Recovery of D-isomer) | 95 - 105% |

| Linearity (Correlation Coefficient, r²) | > 0.999 |

Note: The data in this table is illustrative and represents a typical chiral HPLC separation. Actual retention times and other parameters will vary depending on the specific column, mobile phase composition, and other experimental conditions.

Emerging Research Frontiers and Future Directions

Development of Novel Synthetic Approaches for Analogues and Derivatives of L-Valine 4-Nitrobenzyl Ester Hydrobromide

The core structure of L-Valine 4-nitrobenzyl ester hydrobromide serves as a versatile scaffold for the development of novel analogues and derivatives. Research efforts are focused on creating new molecules with tailored properties for specific applications in drug discovery and materials science. Synthetic strategies often involve modifications at several key positions on the molecule.

General approaches to synthesizing amino acid derivatives that can be applied to this compound include:

Amination of alpha-bromocarboxylic acids : A direct method for preparing alpha-aminocarboxylic acids. libretexts.org

The Gabriel Synthesis : This method utilizes a phthalimide (B116566) salt to cleanly achieve mono-substitution of alkyl halides, which can be adapted for aminating bromomalonic esters. libretexts.org

The Strecker Synthesis : This procedure assembles an alpha-amino acid from an aldehyde, ammonia, and cyanide. libretexts.org

Reductive Amination : The transformation of an α-keto acid into an amino acid. libretexts.org

Recent synthetic explorations in the broader field of amino acid derivatives have yielded diverse molecular structures. For instance, novel L-valine derivatives incorporating a 4-[(4-bromophenyl)sulfonyl]phenyl fragment have been synthesized to explore their biological activities. mdpi.com Another approach has been the metal-free C-N coupling reaction between 5-alkoxy-3,4-dihalo-2(5H)-furanones and amino acids to create new derivatives. rsc.org Furthermore, methodologies for the parallel and automated synthesis of N-alkylated-α-amino methyl esters have been developed, allowing for the creation of libraries of compounds with diverse functional groups. chimia.ch These synthetic advancements provide a roadmap for creating a new generation of derivatives based on L-Valine 4-nitrobenzyl ester.

| Synthetic Strategy | Description | Potential Application for L-Valine 4-Nitrobenzyl Ester HBr Derivatives |

| N-Alkylation | Introduction of an alkyl group to the amino function of the valine residue. chimia.ch | Creation of libraries for screening in drug discovery. |

| Side-Chain Modification | Alteration of the isopropyl group of the valine side chain. | Probing enzyme-substrate interactions or altering metabolic pathways. |

| Ester Group Variation | Replacement of the 4-nitrobenzyl group with other functionalities. nih.govmdpi.com | Modifying solubility, stability, or reactivity of the ester linkage. |

| Coupling Reactions | Linking the core molecule to other pharmacophores or moieties. mdpi.comrsc.org | Development of targeted therapeutics or bifunctional molecules. |

Advancements in Microscale and Automated Synthesis Technologies

The synthesis of amino acid derivatives is increasingly benefiting from advancements in microscale and automated technologies. These technologies allow for the rapid and efficient production of a wide array of compounds for screening and research purposes.

Automated synthesizers, which can perform reactions in a solution phase, have been developed for creating intermediates like Garner's aldehyde and its analogues, demonstrating the potential for automating complex synthetic steps for amino acid derivatives. nih.gov Automated systems have also been successfully applied to demanding procedures like the extraction of N-alkylated-α-amino methyl esters, enabling the preparation of these building blocks in gram quantities in a parallel fashion. chimia.ch Companies specializing in peptide synthesis now routinely use both automated and manual synthesizers to produce highly purified peptides, proteins, and amino acid derivatives. peptidesciences.com These technologies are not only faster but also allow for high-throughput synthesis, which is invaluable for creating libraries of analogues of L-Valine 4-nitrobenzyl ester hydrobromide for biological screening.

| Technology | Application in Amino Acid Derivative Synthesis | Advantages |

| Automated Solution-Phase Synthesis | Synthesis of versatile intermediates and final products. nih.gov | Increased speed, reproducibility, and potential for high-throughput synthesis. |

| Automated Parallel Synthesis | Production of libraries of related compounds, such as N-alkylated derivatives. chimia.ch | Enables rapid exploration of structure-activity relationships. |

| Microscale Synthesis | Performing reactions on a small scale for initial testing and optimization. nih.gov | Reduced consumption of reagents and materials, cost-effectiveness. |

Interdisciplinary Research Integrating Chemical Synthesis with Complex Biological Systems

The study and application of compounds like L-Valine 4-nitrobenzyl ester hydrobromide are increasingly situated at the intersection of chemistry and biology. ucsb.eduhilarispublisher.com This interdisciplinary approach, often termed chemical biology or synthetic biology, leverages the power of chemical synthesis to probe, manipulate, and understand complex biological systems. hilarispublisher.comnorthwestern.edu

Chemists and biologists collaborate to design and synthesize molecules that can act as probes for biological processes, modulators of protein function, or novel therapeutic agents. ircbc.ac.cnucsb.edu For example, the chemical synthesis of proteins allows for the site-specific incorporation of non-natural amino acids, like a derivative of L-valine, to investigate protein structure and function in ways that traditional genetic methods cannot. hilarispublisher.com This integration is crucial for tackling complex health challenges, such as neurodegenerative diseases, where understanding the molecular basis of the disease is paramount. ircbc.ac.cn The convergence of chemical synthesis and biology also drives the development of new technologies for drug delivery and tissue engineering. nih.gov

Q & A

Q. What synthetic methodologies are optimal for preparing L-valine 4-nitrobenzyl ester HBr, and how can purity be validated?

A three-step synthesis involving (1) esterification of L-valine with 4-nitrobenzyl alcohol in the presence of chlorotrimethylsilane to form the hydrochloride intermediate, (2) neutralization with aqueous ammonia, and (3) pairing with HBr to yield the final product. Purity is validated via H/C-NMR (e.g., NH proton signals at δ 8.7–8.9 ppm in CDCl for intermediates) and FTIR (e.g., C=O stretching at ~1740 cm for ester groups and COO bands at ~1610/1390 cm for ionic structures) . Elemental analysis confirms stoichiometry (C, H, N, O content) .

Q. How does the 4-nitrobenzyl group influence the stability of the ester under acidic conditions?

The 4-nitrobenzyl group enhances resistance to HBr cleavage due to electron-withdrawing effects of the nitro group, which stabilizes the ester bond. Studies show 4-nitrobenzyl esters are ~50× more stable to HBr than benzyl esters, making them suitable for peptide synthesis where acid-labile intermediates are required .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : Downfield-shifted N–H signals (δ 5–6 ppm in CDCl) confirm protonated amine groups. Integration of these signals verifies equimolar ionic pairing .

- FTIR : Asymmetric (v(COO)as ≈1610 cm) and symmetric (v(COO)sym ≈1390 cm) stretches confirm carboxylate anion formation .

- DSC : Melting point analysis (67–80°C range for analogous esters) identifies ionic liquid behavior and crystallite size distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data (e.g., melting points) for L-valine ester derivatives?

Melting points vary with alkyl chain length and branching (e.g., L-valine propyl ester melts at 79.8°C vs. hexyl ester at 67.4°C). Broad DSC peaks suggest crystallite heterogeneity. To address discrepancies, optimize crystallization conditions (e.g., solvent polarity, cooling rate) and correlate with alkyl chain flexibility using molecular dynamics simulations .

Q. What mechanisms explain the retention of 4-nitrobenzyl ester probes in hypoxic cells, and how can this be leveraged in drug delivery?

Under hypoxic conditions, 4-nitrobenzyl esters undergo reductive cleavage, releasing hydrophilic 99mTc-complexes trapped intracellularly. This mechanism is exploited in SPECT/CT imaging probes for tumor hypoxia. Researchers can adapt this strategy for targeted drug delivery by conjugating therapeutics to 4-nitrobenzyl esters, enabling site-specific release in low-oxygen environments (e.g., solid tumors) .

Q. How do competing reaction pathways (e.g., by-product formation) impact the synthesis of this compound, and how can they be mitigated?

By-products like hexamethyldisilane or trimethylsilyl ethers may form during esterification. Purification via fractional crystallization or silica gel chromatography (using chloroform/methanol gradients) removes these impurities. Monitor reaction progress with TLC (R ~0.5 in 7:3 hexane/ethyl acetate) and adjust stoichiometry of chlorotrimethylsilane to minimize silane by-products .

Q. What role does the 4-nitrobenzyl ester play in enhancing peptide isolation efficiency compared to other protecting groups?

Unlike benzyl esters, 4-nitrobenzyl esters resist HBr cleavage during peptide deprotection, enabling selective removal of other acid-labile groups (e.g., tert-butyloxycarbonyl, Boc) without degrading the ester. This stability is critical for isolating peptides with acid-sensitive motifs, such as glycosylated or phosphorylated residues .

Methodological Considerations

Q. How can researchers optimize reaction yields for this compound synthesis?

- Step 1 (Esterification) : Use excess 4-nitrobenzyl alcohol (1.5 eq) and chlorotrimethylsilane (2 eq) in dry toluene under N to drive esterification to >90% completion .

- Step 2 (Neutralization) : Employ cold aqueous ammonia (0–5°C) to prevent ester hydrolysis, achieving 76–84% yield .

- Step 3 (HBr pairing) : Use anhydrous HBr gas in dichloromethane to avoid hydration, yielding >95% pure product .

Q. What analytical strategies validate the absence of racemization in this compound?

Monitor optical purity via chiral HPLC (e.g., Chiralpak AD-H column, 90:10 hexane/isopropanol) or polarimetry ([α] +14.5° for L-valine esters). Compare retention times or optical rotations with authentic L- and D-enantiomers .

Data Interpretation and Application

Q. How can conflicting solubility data for L-valine ester derivatives inform formulation design?

Ionic liquid properties (e.g., low melting points, high solubility in polar solvents) of L-valine esters enhance drug solubility. For instance, ibuprofen-L-valine esters show 20× higher aqueous solubility than free ibuprofen. Apply this principle to design prodrugs with improved bioavailability by pairing hydrophobic APIs with L-valine 4-nitrobenzyl esters .

Q. What computational tools predict the stability of 4-nitrobenzyl esters under reductive vs. oxidative conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reduction potentials of nitro groups and ester bond dissociation energies. Pair with in vitro assays (e.g., hypoxic cell uptake studies) to validate predictions and optimize probe design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.